

Orthogonal Methods for Confirming the Structure of 4-(2-Aminoethyl)tetrahydropyran Derivatives

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Compound of Interest

Compound Name: 4-(2-Aminoethyl)tetrahydropyran

Cat. No.: B112880

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The **4-(2-aminoethyl)tetrahydropyran** scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceutical candidates. Its unique combination of a polar amino group and a flexible, non-planar ether ring allows for complex interactions with biological targets. Given its importance, unambiguous structural confirmation is not merely an academic exercise; it is a fundamental requirement for intellectual property protection, understanding structure-activity relationships (SAR), and ensuring regulatory compliance.

This guide provides a comparative analysis of the essential orthogonal methods required to definitively elucidate and confirm the structure of **4-(2-Aminoethyl)tetrahydropyran** derivatives. An orthogonal approach, which utilizes multiple analytical techniques based on different physical principles, is the bedrock of a self-validating system, ensuring the highest degree of confidence in the final structural assignment. We will move beyond simple protocol listings to explain the causality behind experimental choices, providing the field-proven insights necessary for robust drug development.

Pillar 1: Elucidating the Molecular Framework and Connectivity

The first step in any structural determination is to define the molecular formula and the precise connectivity of every atom. For this, Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS) are the foundational, complementary techniques.

Nuclear Magnetic Resonance (NMR): The Architect's Blueprint

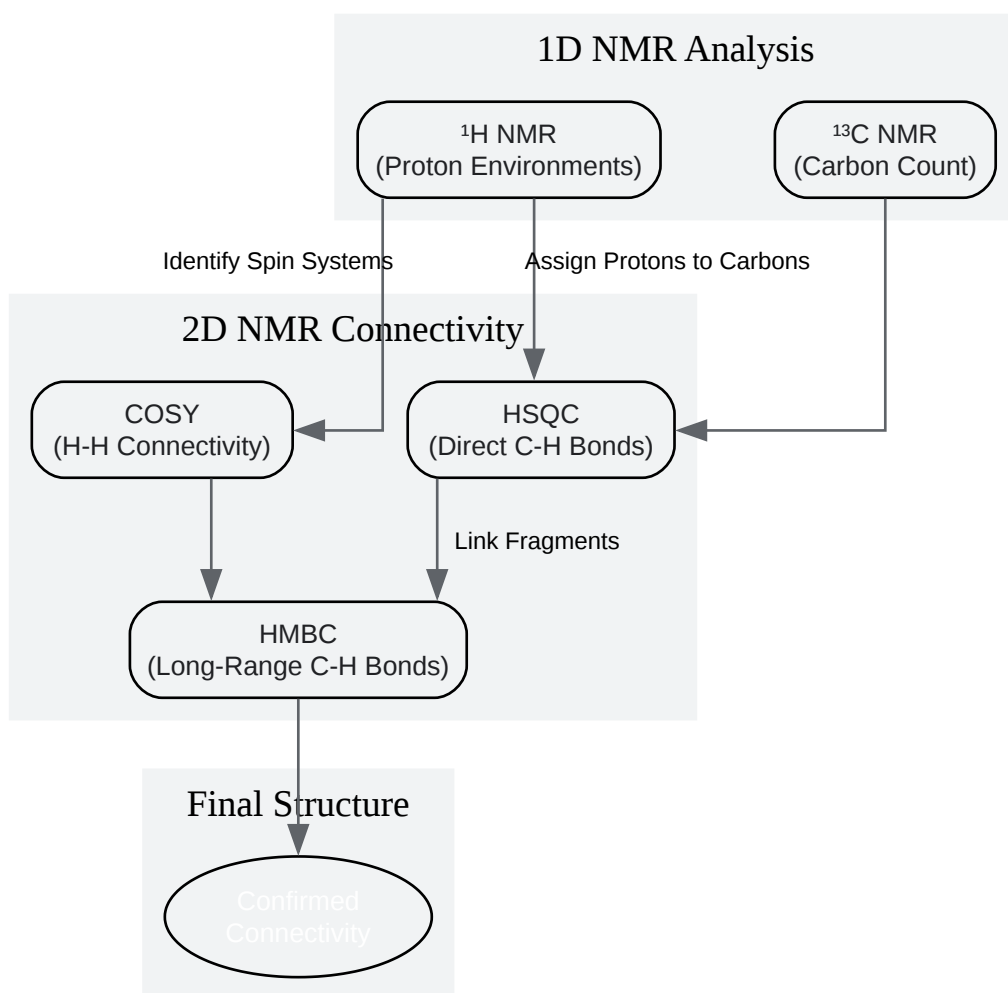
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing an unparalleled view of the carbon-hydrogen framework.^{[1][2][3]} It allows us to map out atomic connections through scalar couplings.

Expertise & Experience: The Rationale Behind the Workflow

A hierarchical NMR strategy is employed. We begin with simple, one-dimensional (1D) experiments to get a census of the proton and carbon environments. For a typical **4-(2-Aminoethyl)tetrahydropyran** derivative, the ^1H NMR will reveal the number of unique protons and their immediate electronic environment, while the ^{13}C NMR provides a count of the distinct carbon atoms.

However, 1D spectra are often insufficient due to signal overlap, especially within the tetrahydropyran ring. This is where two-dimensional (2D) NMR experiments become indispensable.^[4]

- COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other (typically on adjacent carbons), allowing us to trace out the spin systems of the ethyl chain and the tetrahydropyran ring.
- HSQC (Heteronuclear Single Quantum Coherence) is a critical experiment that correlates each proton directly to the carbon it is attached to. This definitively links the proton and carbon frameworks. Its major advantage is spreading out overlapping proton signals into a second dimension, greatly aiding in assignment.^[4]
- HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful experiment for piecing the puzzle together. It reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and, most importantly, for connecting the aminoethyl sidechain to the C4 position of the tetrahydropyran ring across the non-protonated linkage.



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NMR workflow for establishing molecular connectivity.

Experimental Protocol: Standard NMR Analysis

- **Sample Preparation:** Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical; DMSO-d_6 is often preferred for its ability to slow the exchange of the $-\text{NH}_2$ protons, allowing them to be observed more clearly.
- **1D ^1H Acquisition:** Acquire a standard ^1H spectrum. Ensure proper shimming to obtain sharp peaks.

- **1D ^{13}C Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH_2 , and CH_3 signals.
- **2D COSY Acquisition:** Run a gradient-selected COSY (gCOSY) experiment to establish ^1H - ^1H correlations.
- **2D HSQC Acquisition:** Run a gradient-selected, sensitivity-enhanced HSQC experiment to correlate protons to their directly attached carbons.
- **2D HMBC Acquisition:** Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically for $J = 8 \text{ Hz}$) to observe 2- and 3-bond correlations.
- **Data Processing & Analysis:** Process all spectra using appropriate software. Integrate ^1H signals, assign chemical shifts, and build the molecular structure by systematically analyzing the 2D correlation maps.

Data Presentation: Expected NMR Chemical Shifts

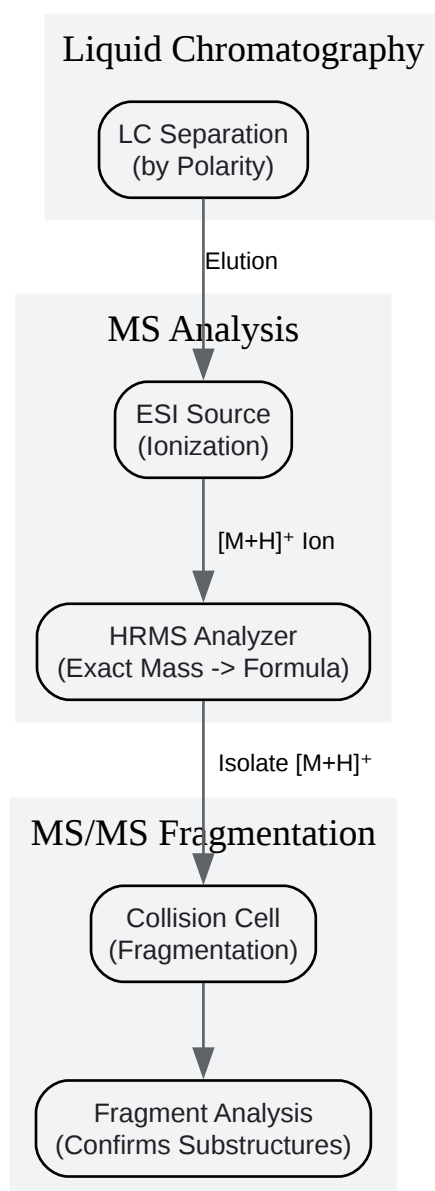
Moiety	Proton (^1H) δ (ppm)	Carbon (^{13}C) δ (ppm)	Notes
Tetrahydropyran (C2/C6-H _{ax})	~3.3 - 3.5	~67 - 69	Protons adjacent to the ring oxygen are deshielded.
Tetrahydropyran (C2/C6-H _{eq})	~3.9 - 4.1	~67 - 69	Equatorial protons are typically further downfield than axial.
Tetrahydropyran (C3/C5-H)	~1.2 - 1.8	~30 - 35	Typical aliphatic region of the ring.
Tetrahydropyran (C4-H)	~1.5 - 2.0	~35 - 40	The methine proton at the substitution point.
Ethyl Sidechain (-CH ₂ -CH ₂ N)	~1.6 - 1.9	~35 - 40	Methylene group attached to the THP ring.
Ethyl Sidechain (-CH ₂ N)	~2.7 - 3.0	~40 - 45	Methylene group attached to the nitrogen is deshielded.
Amine (-NH ₂)	~1.5 - 3.0 (variable)	N/A	Broad, often exchangeable signal. Position is concentration and solvent dependent.

Mass Spectrometry (MS): Confirming Mass and Formula

While NMR builds the skeleton, mass spectrometry validates its overall mass and elemental composition with high precision.^[5] For a polar, non-volatile molecule like an amino-tetrahydropyran derivative, the choice of MS technique is critical.

Expertise & Experience: Selecting the Right MS Approach

- GC-MS vs. LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is unsuitable for this class of compounds. It requires analytes to be volatile and thermally stable, but the primary amine and ether functionalities make **4-(2-Aminoethyl)tetrahydropyran** derivatives polar and non-volatile.^{[6][7]} Attempting GC-MS would require derivatization, adding complexity and a potential source of artifacts.^{[8][9]} Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive choice, as it is designed for polar, large, and thermally sensitive molecules.^{[8][10]}
- Ionization: Electrospray Ionization (ESI) is the preferred method. The basic primary amine readily accepts a proton in the acidic mobile phase, forming a stable $[M+H]^+$ ion, which is ideal for detection in positive ion mode.
- High-Resolution Mass Spectrometry (HRMS): This is non-negotiable for structural confirmation. HRMS provides the exact mass of the molecular ion to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula, a critical piece of data that distinguishes the target compound from potential isomers or impurities.^[5]
- Tandem MS (MS/MS): Fragmenting the parent ion ($[M+H]^+$) provides structural proof. We would expect to see characteristic fragmentation patterns, such as the loss of the aminoethyl sidechain or cleavage of the tetrahydropyran ring, which act as a "fingerprint" confirming the proposed connectivity.



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LC-MS/MS workflow for molecular formula and fragment confirmation.

Experimental Protocol: LC-HRMS/MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound ($\sim 10 \mu\text{g/mL}$) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- **Chromatography:** Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution from a high-aqueous mobile phase to a high-organic mobile phase (e.g., Water +

0.1% Formic Acid to Acetonitrile + 0.1% Formic Acid).

- **MS1 Scan (HRMS):** In the mass spectrometer, acquire full scan data in positive ESI mode over a relevant mass range (e.g., m/z 100-500) with high resolution ($>60,000$ FWHM).
- **MS2 Scan (Tandem MS):** Set up a data-dependent acquisition method. The instrument will automatically select the most intense ion from the MS1 scan (the $[M+H]^+$ ion) and subject it to collision-induced dissociation (CID) to generate a fragment spectrum.
- **Data Analysis:** Compare the measured exact mass of the $[M+H]^+$ ion to the calculated mass for the proposed elemental formula. The mass error should be < 5 ppm. Analyze the MS/MS spectrum to identify fragment ions that correspond to logical cleavages of the parent structure.

Data Presentation: Comparison of MS Techniques

Feature	GC-MS	LC-MS	Verdict for this Application
Analyte Volatility	Requires high volatility	Suitable for non-volatile compounds	LC-MS is required. [6] [7]
Analyte Polarity	Best for non-polar compounds	Ideal for polar compounds	LC-MS is ideal. [8] [10]
Thermal Stability	Requires thermal stability	Suitable for labile compounds	LC-MS is safer.
Derivatization	Often required	Not required	LC-MS is more direct. [11]
Molecular Weight	Typically < 500 Da	Wide range, including large molecules	Both are suitable, but LC-MS is more versatile.

Pillar 2: Orthogonal Confirmation of Functional Groups

While NMR and MS define the structure, a truly orthogonal method confirms the presence of key functional groups based on a different physical principle. Fourier-Transform Infrared (FTIR) Spectroscopy, which measures molecular vibrations, serves this purpose perfectly.

Expertise & Experience: The Value of Vibrational Spectroscopy

FTIR provides a rapid and unambiguous confirmation of the ether (C-O) and primary amine (-NH₂) functionalities.^[12] While other techniques infer their presence, FTIR directly observes their characteristic bond vibrations. For a primary amine, we expect to see two distinct N-H stretching bands (one symmetric, one asymmetric) and an N-H "scissoring" (bending) vibration.^{[13][14][15]} The strong C-O stretching vibration from the tetrahydropyran ring is also a key diagnostic feature.^[12] The absence of these bands would immediately invalidate the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.
- **Data Acquisition:** Collect the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
- **Analysis:** Identify the characteristic absorption bands corresponding to the key functional groups.

Data Presentation: Key FTIR Diagnostic Bands

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Appearance
Primary Amine (R-NH ₂)	N-H Stretch	3500 - 3300	Two distinct, medium-sharp peaks. [13] [14]
Primary Amine (R-NH ₂)	N-H Bend (Scissor)	1650 - 1580	Medium to strong, sharp peak. [14]
Ether (C-O-C)	C-O Stretch	1150 - 1085	Strong, prominent peak. [12]
Alkane (C-H)	C-H Stretch	3000 - 2850	Strong, sharp peaks.

Pillar 3: Unambiguous Determination of 3D Structure

For chiral molecules, confirming the three-dimensional arrangement of atoms (stereochemistry) is as important as confirming connectivity. This is where X-ray crystallography provides the ultimate, unambiguous answer.

Expertise & Experience: The Gold Standard for Stereochemistry

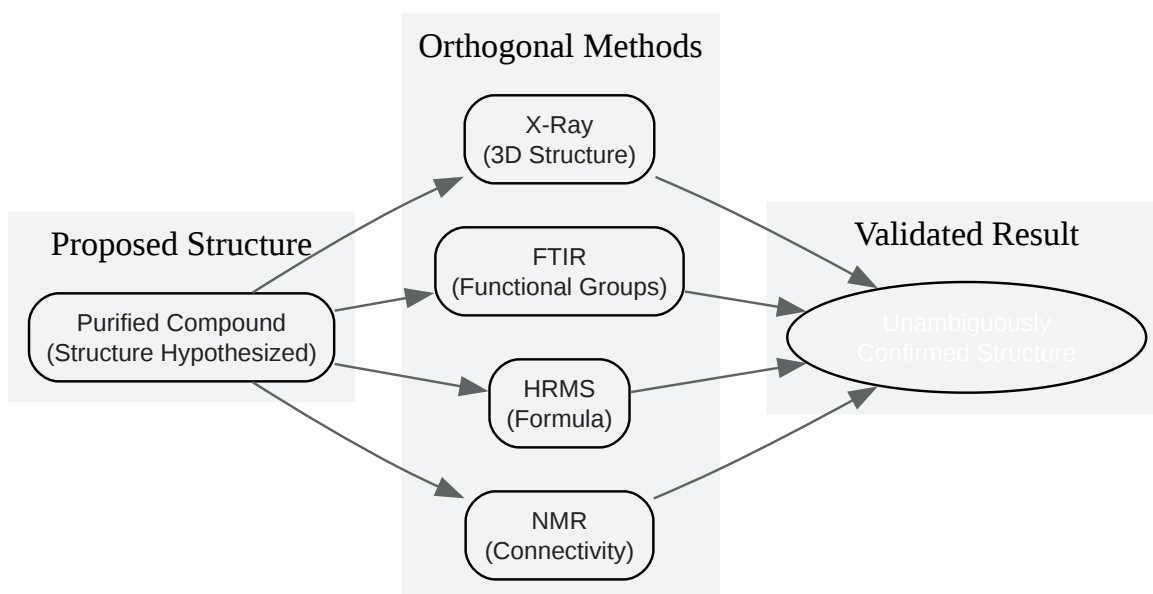
While advanced NMR techniques like NOESY can provide evidence for relative stereochemistry through-space, these methods are based on interpretation and can sometimes be ambiguous. X-ray crystallography is a direct imaging technique.[\[16\]](#)[\[17\]](#) If a suitable single crystal can be grown, the resulting electron density map provides an unequivocal 3D model of the molecule, confirming the relative stereochemistry of all chiral centers and the preferred conformation of the tetrahydropyran ring. For chiral compounds crystallized in a non-centrosymmetric space group, it can also determine the absolute stereochemistry.[\[18\]](#) This level of certainty is unsurpassed and is often required for late-stage drug candidates.[\[19\]](#)

Experimental Protocol: Single-Crystal X-ray Crystallography

- **Crystallization:** The most challenging step. Systematically screen for conditions to grow a single, diffraction-quality crystal. This involves slowly evaporating solvent from a saturated

solution of the compound using various solvent systems.

- **Data Collection:** Mount the crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
- **Structure Solution & Refinement:** Process the diffraction data to generate an electron density map, from which the atomic positions are determined and the structural model is refined.



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The convergence of orthogonal methods on a single, validated structure.

Conclusion: A Framework for Trustworthiness and Integrity

The structural confirmation of a pharmaceutical candidate like a **4-(2-Aminoethyl)tetrahydropyran** derivative cannot rely on a single piece of evidence. The self-validating framework presented here—built on the orthogonal pillars of NMR, MS, FTIR, and X-ray Crystallography—is essential for ensuring scientific integrity. Each technique interrogates the molecule using a different physical principle, and their collective agreement provides the highest possible degree of confidence. Adhering to this multi-faceted approach, with all

methods validated according to regulatory expectations, is fundamental to accelerating drug development and delivering safe, effective medicines.[20][21][22][23]

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